molecular formula C14H16N2O2S2 B2766720 (Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905679-89-2

(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2766720
CAS No.: 905679-89-2
M. Wt: 308.41
InChI Key: NKJPOWYHJHLAIV-PFONDFGASA-N
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Description

The compound appears to contain a benzo[d]thiazol-2(3H)-ylidene group, which is a type of heterocyclic aromatic compound. This group is often found in various pharmaceuticals and dyes due to its ability to form stable aromatic systems .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2(3H)-ylidene group would contribute to the aromaticity of the compound, while the ethanethioate group would likely add some steric hindrance .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present. The benzo[d]thiazol-2(3H)-ylidene group might undergo electrophilic aromatic substitution reactions, while the ethanethioate group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group might increase the compound’s stability and aromaticity .

Properties

IUPAC Name

S-[2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-4-16-11-6-5-9(2)7-12(11)20-14(16)15-13(18)8-19-10(3)17/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJPOWYHJHLAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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